

NVS-PAK1-1: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: Nvs-pak1-1

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Abstract

NVS-PAK1-1 is a potent and highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1). Discovered through a fragment-based screening approach, it represents a significant tool for studying the biological functions of PAK1. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **NVS-PAK1-1**. It includes a compilation of quantitative biochemical and cellular data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While demonstrating significant promise as a chemical probe for in vitro and cellular studies, its development has been hampered by poor pharmacokinetic properties, precluding its advancement into clinical trials.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of small Rho GTPases, such as Cdc42 and Rac1.[1] The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being implicated in a wide range of cellular processes including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] PAK1, in particular, is overexpressed and/or hyperactivated in numerous human cancers, making it an attractive target for therapeutic intervention.[1][2] However, the high degree of homology within the ATP-binding sites of the PAK family, especially between PAK1 and PAK2, has made the development of selective inhibitors challenging.[2] The discovery of

NVS-PAK1-1, a selective allosteric inhibitor, provided a valuable tool to dissect the specific roles of PAK1.[2][3]

Discovery and Mechanism of Action

NVS-PAK1-1 was identified through a fragment-based screen and subsequent optimization of a dibenzodiazepine hit.[4] Unlike traditional ATP-competitive kinase inhibitors, **NVS-PAK1-1** exhibits an allosteric mechanism of action.[2][5] Structural studies have revealed that it binds to a pocket formed in the "DFG-out" conformation of the PAK1 kinase domain, a site distinct from the ATP-binding pocket.[2] This unique binding mode is responsible for its high selectivity for PAK1 over other kinases, including the closely related PAK2.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **NVS-PAK1-1** from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of **NVS-PAK1-1**

Parameter	Target	Value	Assay	Reference(s)
IC50	PAK1 (dephosphorylated)	5 nM	Caliper Assay	[6][7]
PAK1 (phosphorylated)	6 nM	Caliper Assay	[1]	
PAK2 (dephosphorylated)	270 nM	Caliper Assay	[1]	
PAK2 (phosphorylated)	720 nM	Caliper Assay	[1]	
Kd	PAK1	7 nM	DiscoverX KinomeScan	[3][6]
PAK2	400 nM	DiscoverX KinomeScan	[3][6]	
Selectivity	PAK1 vs PAK2	~57-fold (Kd)	DiscoverX KinomeScan	[5]
Kinome Selectivity	S10 (10 μ M)	0.003 (442 kinases)	DiscoverX KinomeScan	[1][5]

Table 2: Cellular Activity of **NVS-PAK1-1**

Parameter	Cell Line	Value	Assay	Reference(s)
PAK1 Autophosphorylation Inhibition (S144)	Su86.86	Potent inhibition at 0.25 μ M	Western Blot	[1]
MEK1 Phosphorylation Inhibition (S289)	Su86.86 (with PAK2 shRNA)	IC50 = 0.21 μ M	Western Blot	[1]
Cell Proliferation Inhibition	Su86.86	IC50 = 2 μ M	Proliferation Assay	[1]
Su86.86 (with PAK2 shRNA)	IC50 = 0.21 μ M	Proliferation Assay	[1]	
MS02 (murine schwannoma)	IC50 = 4.7 μ M	Proliferation Assay	[8][9]	
HEI-193 (human schwannoma)	IC50 = 6.2 μ M	Proliferation Assay	[8][9]	

Table 3: In Vivo and Pharmacokinetic Data

Parameter	Species	Value	Notes	Reference(s)
In Vivo Efficacy	Mouse model of Neurofibromatosis Type 2	Minimal effect on tumor phenotype	Preclinical trial	[8]
Microsomal Stability	Rat Liver Microsomes	t1/2 = 3.5 min	Poor stability	[3]

Experimental Protocols

Caliper Kinase Assay for IC50 Determination

This protocol describes the measurement of PAK1 kinase activity inhibition using a microfluidic mobility shift assay.

- Compound Preparation: **NVS-PAK1-1** is prepared in an 8-point dose-response format in 90% DMSO.
- Assay Plate Preparation: 50 nL of the compound solution is added to each well of a 384-well microtiter plate.
- Enzyme Addition: 4.5 µL of the PAK1 enzyme solution is added to each well.
- Pre-incubation: The plate is incubated at 30°C for 60 minutes.
- Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to each well.
- Reaction Incubation: The plate is incubated for 60 minutes at 30°C.
- Reaction Termination: 16 µL of a stop solution is added to each well.
- Data Acquisition: The plate is read on a Caliper LC3000 workstation to measure product formation.
- Data Analysis: IC50 values are calculated from the percent inhibition at different compound concentrations using non-linear regression analysis.[\[3\]](#)

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This method utilizes a competition binding assay to quantify the binding affinity of **NVS-PAK1-1** to a large panel of kinases.

- Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound (**NVS-PAK1-1**) is incubated with the kinase-tagged support in the presence of a known, tagged ligand that binds to the active site.
- Competition: **NVS-PAK1-1** competes with the tagged ligand for binding to the kinase.
- Quantification: The amount of tagged ligand that remains bound to the kinase is measured by quantitative PCR (qPCR) of the attached DNA tag.

- **Data Analysis:** The amount of bound ligand is inversely proportional to the affinity of the test compound. K_d values are calculated from 11-point dose-response curves using the Hill equation.^[8] For broad selectivity profiling, the assay is run at a single high concentration (e.g., 10 μ M) against a large panel of kinases (e.g., 442 kinases).^[1]

Cellular PAK1 Autophosphorylation Assay (Western Blot)

This protocol details the assessment of **NVS-PAK1-1**'s ability to inhibit PAK1 autophosphorylation in a cellular context.

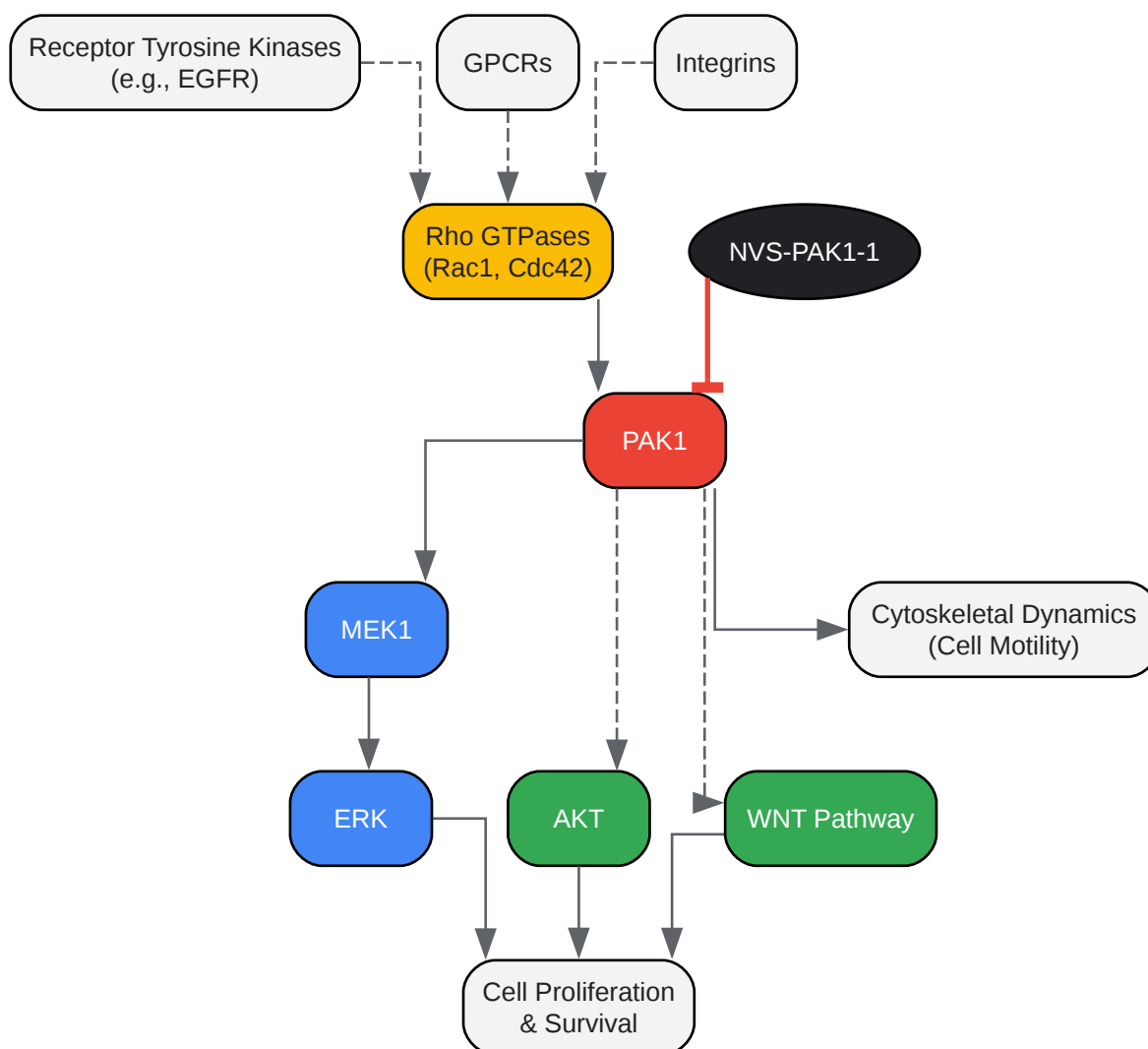
- **Cell Culture and Seeding:** The Su86.86 pancreatic cancer cell line is grown in appropriate media and seeded in 6-well plates at a density of 500,000 cells per well.^[3]
- **Compound Treatment:** The following day, a 10 mM stock of **NVS-PAK1-1** in DMSO is serially diluted in growth media to the desired concentrations (e.g., 8-point, 3-fold dilutions). The media in the wells is replaced with the compound-containing media.^[3]
- **Incubation:** Cells are treated with the compound for 30 minutes.^[3]
- **Cell Lysis:** After treatment, the cells are harvested and lysed using RIPA buffer.^[3]
- **Protein Quantification:** The protein concentration of the lysates is determined and normalized.^[3]
- **SDS-PAGE and Western Blotting:**
 - Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.
 - The separated proteins are transferred to a PVDF membrane.
 - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for phosphorylated PAK1 (pPAK1 Ser144).^[3]

- After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
- The signal is detected using a chemiluminescent substrate.
- The membrane is often stripped and re-probed with an antibody for total PAK1 as a loading control.
- Data Analysis: The intensity of the pPAK1 bands is quantified and normalized to the total PAK1 signal to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway and Inhibition by NVS-PAK1-1

The following diagram illustrates a simplified PAK1 signaling cascade and the point of inhibition by **NVS-PAK1-1**.

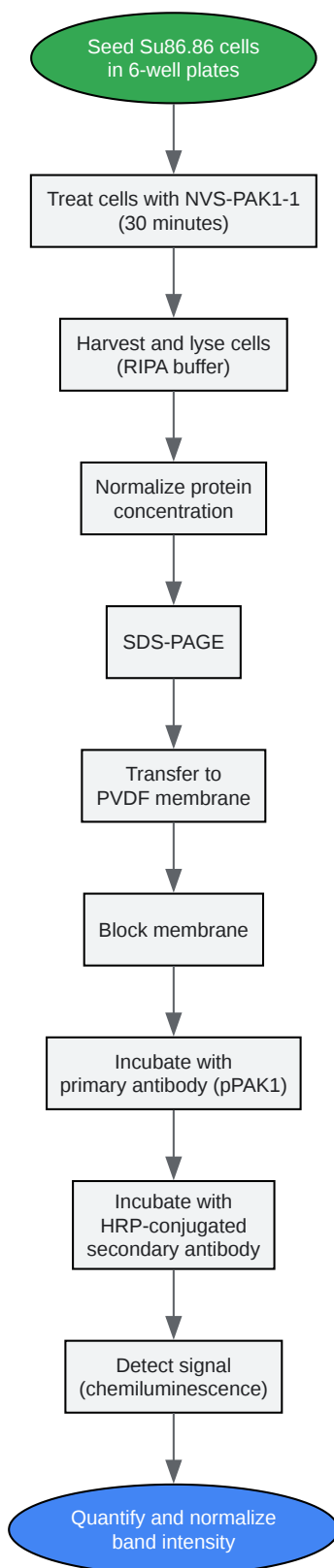


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Caption: Simplified PAK1 signaling pathway and allosteric inhibition by **NVS-PAK1-1**.

Experimental Workflow for Cellular Autophosphorylation Assay

The following diagram outlines the workflow for the Western blot-based cellular assay to measure PAK1 autophosphorylation.



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